molecular formula C12H14O3 B14846189 3-Cyclopropoxy-4-ethylbenzoic acid

3-Cyclopropoxy-4-ethylbenzoic acid

Cat. No.: B14846189
M. Wt: 206.24 g/mol
InChI Key: DEJYTQFSPPNUNH-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-ethylbenzoic acid is an organic compound with the molecular formula C12H14O3 and a molar mass of 206.24 g/mol . This compound is characterized by a cyclopropoxy group attached to the benzene ring at the third position and an ethyl group at the fourth position. It is primarily used in research and development within the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-4-ethylbenzoic acid can be achieved through various methods. One common approach involves the Friedel-Crafts acylation of ethylbenzene followed by cyclopropanation. The reaction conditions typically include the use of aluminum chloride (AlCl3) as a catalyst and cyclopropyl bromide as the cyclopropanating agent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-ethylbenzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopropoxy-4-ethylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-ethylbenzoic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-4-ethylbenzoic acid is unique due to the presence of both the cyclopropoxy and ethyl groups, which can influence its chemical reactivity and interactions with biological molecules. This dual substitution pattern can lead to distinct properties and applications compared to its analogs .

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

3-cyclopropyloxy-4-ethylbenzoic acid

InChI

InChI=1S/C12H14O3/c1-2-8-3-4-9(12(13)14)7-11(8)15-10-5-6-10/h3-4,7,10H,2,5-6H2,1H3,(H,13,14)

InChI Key

DEJYTQFSPPNUNH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)O)OC2CC2

Origin of Product

United States

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